Thesioideoside
Description
Thesioideoside (C₂₈H₃₂O₁₆) is a phenolic glycoside isolated from Cynanchum thesioides, a plant traditionally used in Chinese medicine for its dual food and medicinal properties . Structurally, it is identified as tamarixetin-3-O-β-D-(2-O-β-D-glucopyranosyl)-galactopyranoside, featuring a flavonoid aglycone (tamarixetin) linked to a disaccharide moiety (glucose-galactose) . This compound exhibits notable antioxidant and anti-inflammatory activities, attributed to its ability to scavenge free radicals and modulate inflammatory pathways such as NF-κB . Its glycosylation enhances water solubility, making it pharmacokinetically favorable compared to non-glycosylated analogs .
Properties
CAS No. |
145937-28-6 |
|---|---|
Molecular Formula |
C28H32O17 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-13-3-2-9(4-11(13)32)24-25(20(36)17-12(33)5-10(31)6-14(17)41-24)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19+,21+,22+,23-,26-,27+,28+/m1/s1 |
InChI Key |
QWTDVAZCZORTDT-QBUVXBDPSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Other CAS No. |
145937-28-6 |
Synonyms |
thesioideoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Mechanistic Insights
- Structural-Activity Relationship: Glycosylation in this compound enhances its radical-scavenging capacity by 3.7-fold compared to tamarixetin, as the sugar moiety stabilizes the flavonoid radical intermediate .
- Limitations : Current studies lack in vivo pharmacokinetic data for this compound, necessitating comparative bioavailability studies with analogs .
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